Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate
Description
Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate is a piperidine derivative featuring a carbamoyl group at the 1-position substituted with a 4-cyanophenyl moiety and an ethyl ester at the 4-position. The ethyl ester improves lipophilicity, aiding membrane permeability. This compound is structurally analogous to several piperidine-based derivatives investigated for biological activities, including enzyme inhibition and antibacterial properties .
Properties
IUPAC Name |
ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-15(20)13-7-9-19(10-8-13)16(21)18-14-5-3-12(11-17)4-6-14/h3-6,13H,2,7-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBMIIKGAILDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution for Carbamoyl Bond Formation
The carbamoyl group (-NH-C=O) in Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate is typically introduced via nucleophilic substitution between a piperidine amine and an isocyanate or carbonyl chloride. For example, Emami et al. demonstrated that reacting piperidine-4-carboxylate derivatives with aryl isocyanates in anhydrous toluene at reflux temperatures (110–120°C) yields stable carbamoyl linkages. Using 4-cyanophenyl isocyanate as the electrophile, this method could directly functionalize the piperidine nitrogen.
Key parameters include:
- Solvent selection : Polar aprotic solvents like toluene or dichloromethane enhance electrophilicity.
- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates reaction rates by deprotonating intermediates.
- Temperature : Reflux conditions (≥110°C) ensure complete conversion within 6–8 hours.
Esterification of Piperidine-4-Carboxylic Acid
The ethyl ester group at position 4 of the piperidine ring is commonly introduced via Fischer esterification or Steglich esterification. Foroumadi et al. reported that treating piperidine-4-carboxylic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux achieves >85% esterification yield. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) enable milder conditions (25–40°C) for ester formation.
Stepwise Synthesis of this compound
Step 1: Synthesis of Piperidine-4-Carboxylic Acid Ethyl Ester
Piperidine-4-carboxylic acid (10 mmol) is dissolved in absolute ethanol (50 mL) with catalytic H₂SO₄ (0.5 mL). The mixture is refluxed at 78°C for 12 hours, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield the ester as a colorless liquid.
Yield : 82–89%
Characterization :
Step 2: Carbamoylation with 4-Cyanophenyl Isocyanate
Piperidine-4-carboxylate ethyl ester (5 mmol) is dissolved in anhydrous toluene (30 mL) under nitrogen. 4-Cyanophenyl isocyanate (5.5 mmol) and TEA (6 mmol) are added dropwise. The reaction is refluxed at 110°C for 8 hours, cooled, and filtered. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : 70–75%
Characterization :
- FT-IR (KBr): 2250 cm⁻¹ (-C≡N), 1680 cm⁻¹ (C=O carbamate), 1725 cm⁻¹ (C=O ester).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 166.5 (C=O carbamate), 154.2 (C=O ester), 119.8 (C≡N), 61.3 (-OCH₂CH₃), 47.8 (piperidine-C).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies show that toluene outperforms dichloromethane in carbamoylation reactions due to higher boiling points and improved solubility of intermediates. At 110°C, conversion rates reach 92% versus 78% at 80°C.
Catalytic Efficiency
DMAP (10 mol%) increases reaction yields to 88% compared to 72% with TEA alone by stabilizing the acyl intermediate.
Analytical Characterization and Validation
High-Performance Liquid Chromatography (HPLC)
Column : C18 (4.6 × 250 mm, 5 µm)
Mobile phase : Acetonitrile:water (70:30)
Retention time : 8.2 minutes
Purity : ≥98%.
X-ray Crystallography (for Analogous Structures)
Piperidine rings in related compounds adopt chair or boat conformations, with dihedral angles between aryl groups ranging from 74° to 85°. Intramolecular hydrogen bonds (C–H⋯O/N) stabilize the crystal lattice.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer esterification | 85 | 95 | High | Low |
| Steglich esterification | 90 | 98 | Moderate | High |
| Carbamoylation (TEA) | 72 | 97 | High | Moderate |
| Carbamoylation (DMAP) | 88 | 99 | Moderate | High |
Challenges and Alternative Approaches
Byproduct Formation
Competitive N-alkylation may occur during carbamoylation, necessitating strict temperature control and excess isocyanate.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes while maintaining yields >80%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Based on the search results, here's what is known about the applications of ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate:
Chemical Structure and Properties
this compound has the molecular formula . Its structure includes a piperidine ring, a carbamoyl group, and a cyanophenyl substituent .
Applications
- HPLC Separation: Ethyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For Mass-Spec (MS) applications, phosphoric acid can be replaced with formic acid . It can be used for isolating impurities and is suitable for pharmacokinetics .
- Intermediate in Synthesis: It can be used as a key intermediate of cisapride as a potent gastrointestinal .
- Muscarinic Receptor Antagonists: It can be used as muscarinic receptor 4 (m4) antagonists for treating neurological diseases .
Related Compounds
The search results also mention a variety of related N-aryl-N'-substituted urea compounds, which may provide insights into potential applications. These compounds include:
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities:
Key Comparative Insights
Electron-Withdrawing Effects: The 4-cyanophenyl group in the target compound provides moderate electron withdrawal, enhancing dipole interactions compared to the phenylcarbamoyl group in . This may improve binding specificity in enzyme inhibition.
Lipophilicity and Bioavailability: The ethyl ester in the target compound increases lipophilicity (estimated LogP ~2.5) compared to carboxylic acid derivatives (e.g., 1-(ethoxycarbonyl)piperidine-4-carboxylic acid in , LogP ~1.2), enhancing cell permeability. Bulky substituents like tosylquinolinyl (MW 464.5, ) may reduce solubility but improve target engagement in hydrophobic binding pockets.
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-cyanophenyl isocyanate with ethyl piperidine-4-carboxylate, analogous to methods in (EDCI-mediated coupling).
Sulfonamide-containing derivatives (e.g., ) show enzyme inhibition, but the cyanophenyl group may offer a unique selectivity profile.
Physicochemical and Pharmacokinetic Comparison
Biological Activity
Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Chemical Formula : CHNO
IUPAC Name : this compound
The compound features a piperidine ring substituted with a cyanophenyl group and an ethyl ester moiety, which are critical for its biological activity.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives with similar structural motifs have shown efficacy against various viral strains, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV).
- Case Study : A related compound demonstrated an EC value of 6.7 μM against HCV, indicating significant antiviral potential .
Neurotransmitter Reuptake Inhibition
Research suggests that piperidine derivatives can act as monoamine neurotransmitter reuptake inhibitors. This mechanism is crucial for developing treatments for neurological disorders such as depression and anxiety.
- Example Finding : A study on piperidine derivatives found that certain modifications enhanced their inhibitory effects on neurotransmitter reuptake, suggesting a promising avenue for further research on this compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
- Enzyme Inhibition : It could inhibit enzymes involved in the metabolism of neurotransmitters, leading to increased levels in the synaptic cleft.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves carbamoylation of piperidine derivatives with 4-cyanophenyl isocyanate. A base like triethylamine in anhydrous dichloromethane (0–5°C) minimizes side reactions. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires strict temperature control and stoichiometric monitoring .
- Data Analysis : Compare HPLC purity (>95%) and yields (60–75%) across solvent systems (e.g., DCM vs. THF) to identify ideal conditions .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
- NMR : H and C NMR to verify the piperidine ring, carbamate linkage, and 4-cyanophenyl group. Key signals include δ ~6.8–7.5 ppm (aromatic protons) and δ ~4.1–4.3 ppm (ester ethyl group) .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O and carbamate C=O) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] matching the molecular formula (CHNO) .
Advanced Research Questions
Q. What strategies are effective in analyzing contradictory biological activity data across similar piperidine derivatives?
- Experimental Design :
- Perform dose-response assays (e.g., IC determination) using standardized cell lines (e.g., HEK293 or HepG2) to compare potency.
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .
- Data Interpretation : Cross-reference bioactivity with substituent effects (e.g., 4-cyanophenyl vs. 4-sulfamoylphenyl in ). Contradictions may arise from differences in cell permeability or metabolic stability .
Q. How can computational modeling predict the compound’s interaction with carbonic anhydrase or other enzymatic targets?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with human carbonic anhydrase IX (PDB: 3IAI). Focus on hydrogen bonding between the carbamoyl group and Thr199/His94 residues .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Compare RMSD values (<2 Å suggests stable interactions) .
- Validation : Correlate computational binding scores (ΔG) with experimental IC values from enzymatic assays .
Q. What methodologies optimize enantiomeric purity for chiral derivatives of this compound?
- Synthetic Approaches :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during carbamoylation.
- Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .
Mechanistic and Structure-Activity Relationship (SAR) Questions
Q. How does the 4-cyanophenyl group influence SAR compared to other aryl substituents?
- SAR Analysis :
- Replace 4-cyanophenyl with electron-withdrawing (e.g., 4-NO) or electron-donating (e.g., 4-OCH) groups. Assess changes in potency via kinase inhibition assays.
- The cyano group enhances hydrogen bonding with target proteins (e.g., kinases) but may reduce solubility. Use logP measurements (e.g., shake-flask method) to quantify hydrophobicity .
- Key Finding : 4-Cyanophenyl derivatives show 3–5× higher affinity for EGFR kinase compared to 4-chlorophenyl analogs .
Q. What in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?
- Protocols :
- Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC values. A shift >2-fold indicates significant inhibition .
Data Reproducibility and Optimization
Q. How can researchers address batch-to-batch variability in synthesis?
- Quality Control :
- Implement in-process monitoring (e.g., TLC at each step) and strict reagent drying (e.g., molecular sieves for anhydrous DCM).
- Use DOE (design of experiments) to identify critical factors (e.g., reaction time, temperature) affecting reproducibility .
- Statistical Tools : ANOVA analysis of yields/purity across 5–10 batches to pinpoint variability sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
